1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
“1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE” is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thieno[2,3-c]pyrazole moiety: This step may involve cyclization reactions using appropriate sulfur-containing reagents.
Functional group modifications: Introduction of the trifluoromethyl group and carboxamide functionality can be done using specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural features and reactivity, making it a valuable subject in organic synthesis research.
Biology
In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research explores the compound’s potential as a therapeutic agent, particularly for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, such compounds may be used as intermediates in the synthesis of more complex molecules or as additives in materials science.
Mechanism of Action
The mechanism of action of “1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 1-methyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-d]pyrazole-5-carboxamide
Uniqueness
The uniqueness of “1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE” lies in its specific structural arrangement, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-methyl-N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5OS/c1-11-5-4-6-13(7-11)10-28-12(2)8-16(25-28)24-18(29)15-9-14-17(20(21,22)23)26-27(3)19(14)30-15/h4-9H,10H2,1-3H3,(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOEWSPRJWODJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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